molecular formula C10H6ClNO3 B1629301 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid CAS No. 887408-09-5

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid

Cat. No. B1629301
CAS RN: 887408-09-5
M. Wt: 223.61 g/mol
InChI Key: QYWAKMRGJVKMRO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 . It is related to 4-Chlorophenylacetic acid and 5-(4-Chlorophenyl)-2-furoic acid , which are known compounds with various applications.


Molecular Structure Analysis

The molecular structure of this compound can be confirmed through various spectroscopic techniques. For instance, Infrared Spectrum analysis can confirm its structure . Furthermore, elemental analysis can provide information about the percentage composition of Carbon, Nitrogen, and Oxygen in the compound .


Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 145-149 °C . It has a molecular weight of 251.67 .

Scientific Research Applications

Corrosion Inhibition

5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid and its derivatives are explored for their potential in corrosion inhibition. A notable study in this area focused on a triazole derivative, which demonstrated high efficiency in preventing corrosion of mild steel in acidic environments. The compound exhibited remarkable inhibition efficiency, suggesting that similar structures, including oxazole derivatives, could serve as effective corrosion inhibitors under various conditions. The mechanism of inhibition was closely studied, revealing insights into the adsorption behavior and efficiency of these compounds on metal surfaces in corrosive media (Lagrenée et al., 2002).

Drug Synthesis and Bioactive Compound Development

Research in drug synthesis and the development of bioactive compounds has identified the structural utility of this compound derivatives. These compounds are foundational in creating peptidomimetics and biologically active molecules utilizing the triazole scaffold. Techniques to prevent undesirable reactions, such as the Dimroth rearrangement, have been developed, showcasing the versatility of these structures in medicinal chemistry applications. This adaptability underscores their importance in synthesizing compounds with potential therapeutic effects, including HSP90 inhibitors which have shown significant activity in preliminary studies (Ferrini et al., 2015).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly those incorporating the 1,2,4-triazole unit, have demonstrated moderate to good antimicrobial activities against various pathogenic bacterial and fungal strains. This research indicates the potential of these compounds to serve as bases for developing new antimicrobial agents, highlighting their importance in addressing drug-resistant infections (Babu et al., 2016).

Catalysis and Coordination Chemistry

The structural features of this compound derivatives make them suitable for applications in catalysis and the formation of coordination polymers. These compounds have been used to construct d(10) coordination polymers with improved catalytic activity and photoluminescence properties. Such studies not only reveal the potential of these compounds in catalysis but also their applicability in creating materials with desirable optical and electronic properties for technological applications (Wang et al., 2016).

properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWAKMRGJVKMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628505
Record name 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887408-09-5
Record name 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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